DCG066

Descripción

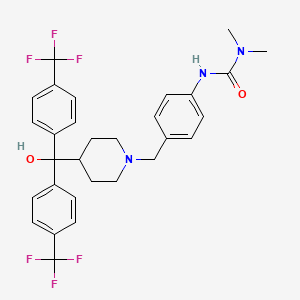

Structure

3D Structure

Propiedades

Número CAS |

494786-13-9 |

|---|---|

Fórmula molecular |

C30H31F6N3O2 |

Peso molecular |

579.6 g/mol |

Nombre IUPAC |

3-[4-[[4-[hydroxy-bis[4-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]methyl]phenyl]-1,1-dimethylurea |

InChI |

InChI=1S/C30H31F6N3O2/c1-38(2)27(40)37-26-13-3-20(4-14-26)19-39-17-15-23(16-18-39)28(41,21-5-9-24(10-6-21)29(31,32)33)22-7-11-25(12-8-22)30(34,35)36/h3-14,23,41H,15-19H2,1-2H3,(H,37,40) |

Clave InChI |

PMPKMTDYPOAEEH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)CN2CCC(CC2)C(C3=CC=C(C=C3)C(F)(F)F)(C4=CC=C(C=C4)C(F)(F)F)O |

SMILES canónico |

CN(C)C(=O)NC1=CC=C(C=C1)CN2CCC(CC2)C(C3=CC=C(C=C3)C(F)(F)F)(C4=CC=C(C=C4)C(F)(F)F)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

DCG066; |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DCG066: A G9a Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DCG066 is a novel, potent, and specific small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). Discovered through structure-based virtual screening, this compound presents a unique molecular scaffold distinct from other known G9a inhibitors. Its mechanism of action centers on the direct, substrate-competitive inhibition of G9a's catalytic activity, leading to a reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. This inhibition of G9a function by this compound has been shown to reactivate silenced tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells. Furthermore, recent studies have elucidated a novel downstream mechanism in multiple myeloma, where this compound induces ferroptosis through the modulation of the Nrf2/HO-1 signaling pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction to G9a and Its Role in Disease

G9a is a crucial histone lysine methyltransferase that primarily catalyzes the mono- and di-methylation of H3K9.[1] This epigenetic modification serves as a docking site for repressive protein complexes, leading to chromatin compaction and gene silencing. G9a is often overexpressed in various cancers, where it contributes to tumorigenesis by silencing tumor suppressor genes and promoting cell proliferation and survival. Its role in regulating key signaling pathways, such as Wnt and Hippo, further underscores its importance as a therapeutic target in oncology.

This compound: A Novel Substrate-Competitive Inhibitor of G9a

This compound was identified as a direct inhibitor of G9a through in-silico screening and subsequent biochemical and cellular validation.[1]

Direct Inhibition of G9a Methyltransferase Activity

The primary mechanism of action of this compound is its direct binding to the G9a enzyme, where it competitively inhibits the binding of the histone H3 substrate.[1] This prevents the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to H3K9, thereby inhibiting the formation of H3K9me1 and H3K9me2.

Caption: Competitive Inhibition of G9a by this compound.

Quantitative Data

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays.

| Parameter | Value | Assay System | Reference |

| IC50 | 1.7 µM | In-Cell Western Blot (K562 leukemia cells) | [2] |

| Effective Concentration | 5 µM | Multiple Myeloma Cell Lines (ARH-77, RPMI-8226, U266) | [3] |

Downstream Cellular Effects of this compound

The inhibition of G9a by this compound triggers a cascade of downstream events, ultimately leading to anti-cancer effects.

Reduction of H3K9 Dimethylation

Treatment of cancer cells with this compound leads to a significant decrease in the global levels of H3K9me2. This reduction in a key repressive histone mark contributes to the reactivation of silenced genes.

Induction of Apoptosis and Cell Cycle Arrest

In leukemia cell lines, this compound has been shown to induce apoptosis and cause cell cycle arrest, thereby inhibiting cell proliferation.[1]

Induction of Ferroptosis via the Nrf2/HO-1 Pathway

A significant finding in multiple myeloma cells is that this compound induces ferroptosis, an iron-dependent form of programmed cell death.[3] This occurs through the downregulation of the Nrf2/HO-1 signaling pathway.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins.

-

HO-1 (Heme oxygenase-1) is an enzyme with antioxidant and anti-inflammatory properties.

This compound treatment leads to decreased protein expression of Nrf2 and HO-1.[3] This compromises the cell's antioxidant defenses, leading to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, hallmarks of ferroptosis. This is accompanied by a reduction in the expression of SLC7A11 and GPX4, key proteins that protect against ferroptosis.[3]

Caption: this compound-induced Ferroptosis via Nrf2/HO-1 Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro G9a Inhibition Assay (MALDI-TOF based)

This assay biochemically confirms the direct inhibitory effect of this compound on G9a's methyltransferase activity.

Caption: Workflow for MALDI-TOF based G9a Inhibition Assay.

Protocol:

-

Reaction Setup: In a 20 µL reaction volume, combine recombinant G9a enzyme (e.g., 50 nM), biotinylated H3 (1-21) peptide substrate (e.g., 2 µM), and varying concentrations of this compound (e.g., 0.1 to 100 µM) in assay buffer (50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

-

Initiation: Start the reaction by adding S-adenosyl-L-methionine (SAM) to a final concentration of 10 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Quenching: Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

MALDI-TOF Analysis: Spot 1 µL of the reaction mixture onto a MALDI plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

Data Acquisition: Acquire mass spectra and determine the ratio of the methylated peptide to the unmethylated peptide to calculate the percent inhibition.

Cellular H3K9me2 Level Assessment (In-Cell Western)

This method quantifies the effect of this compound on H3K9me2 levels within cells.

Protocol:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) for 48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking: Block with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies against H3K9me2 (e.g., 1:800) and a normalization control (e.g., total Histone H3, 1:1000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour at room temperature in the dark.

-

Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for H3K9me2 and normalize to the total H3 signal.

Cell Viability Assay (MTT)

This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Plate leukemia cells (e.g., ARH-77, RPMI-8226) in a 96-well plate at 1 x 104 cells/well.

-

Treatment: Add varying concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Nrf2 and HO-1

This protocol details the detection of key proteins in the Nrf2/HO-1 pathway.

Protocol:

-

Cell Lysis: Treat multiple myeloma cells with 5 µM this compound for 48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular ROS Detection

This assay measures the level of reactive oxygen species, a key indicator of ferroptosis.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the viability assay.

-

Staining: After treatment, wash the cells with PBS and stain with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Wash the cells again and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Conclusion

This compound is a promising G9a inhibitor with a multi-faceted mechanism of action. Its primary mode of action is the direct, substrate-competitive inhibition of G9a's methyltransferase activity, leading to a reduction in the repressive H3K9me2 mark. This, in turn, results in the reactivation of tumor suppressor genes, induction of apoptosis, and cell cycle arrest in cancer cells. Furthermore, the discovery of its ability to induce ferroptosis in multiple myeloma by downregulating the Nrf2/HO-1 pathway opens new avenues for its therapeutic application. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel epigenetic-based cancer therapies.

References

DCG066: A Novel G9a Inhibitor for Hematological Malignancies

A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: DCG066 is a novel, potent, and selective small molecule inhibitor of the histone methyltransferase G9a. Identified through structure-based virtual screening, this compound possesses a unique molecular scaffold distinct from other known G9a inhibitors. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical findings related to this compound. The information presented is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of targeting G9a in oncology, with a particular focus on hematological malignancies.

Introduction to G9a as a Therapeutic Target

Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation events are crucial epigenetic marks that lead to transcriptional repression. Overexpression of G9a has been implicated in the pathogenesis of various cancers, including leukemia and multiple myeloma, by silencing tumor suppressor genes.[1] Consequently, the development of small molecule inhibitors targeting G9a has emerged as a promising therapeutic strategy.

Discovery of this compound

This compound was identified as a potential G9a inhibitor through a structure-based virtual screening approach.[1] This compound features a novel molecular scaffold, distinguishing it from other established G9a inhibitors such as BIX-01294 and UNC0642.[1] The discovery of this compound originated from research conducted at Georgia State University.[1]

Mechanism of Action

This compound exerts its biological effects through direct inhibition of the G9a methyltransferase activity.[1] Its mechanism involves several key processes:

-

Direct Binding to G9a: this compound binds directly to the G9a enzyme.[1]

-

Inhibition of Methyltransferase Activity: This binding event inhibits the catalytic activity of G9a, preventing the transfer of methyl groups to its histone substrates.[1]

-

Reduction of H3K9 Methylation: The inhibition of G9a leads to a decrease in the levels of H3K9 di-methylation (H3K9Me2).[1]

-

Induction of Apoptosis and Ferroptosis: In cancer cells, the downstream effects of G9a inhibition by this compound include the induction of programmed cell death through both apoptosis and ferroptosis.[1][2]

A recent study in multiple myeloma (MM) cell lines demonstrated that this compound induces ferroptosis by modulating the Nrf2/HO-1 signaling pathway.[2] Treatment with this compound led to a significant reduction in the protein expression of SLC7A11, GPX4, Nrf2, and HO-1.[2]

Preclinical Data

Preclinical investigations have provided initial insights into the anti-cancer activity of this compound, particularly in the context of hematological malignancies.

In Vitro Activity

In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of cancer cells. It has been shown to have low cytotoxicity in leukemia cell lines that exhibit high expression levels of G9a, such as K562 cells.[1] In multiple myeloma cell lines (ARH-77 and RPMI-8226), this compound was shown to inhibit cell proliferation at a concentration of 5µM.[2]

Table 1: Comparative In Vitro Potency of G9a Inhibitors

| Compound | Target(s) | IC50 | Cell-Based Potency | Reference |

| This compound | G9a | Not Reported | 5µM (MM cells) | [2] |

| A-366 | G9a/GLP | 3.3 nM (G9a) | Not Reported | [3][4] |

| UNC0638 | G9a/GLP | <15 nM (G9a) | Not Reported | [4] |

| BIX-01294 | G9a/GLP | 2.7 µM (G9a) | Not Reported | [4] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays. The cell-based potency for this compound reflects the concentration used to achieve a significant biological effect in the cited study.

Cellular Mechanisms

Studies in multiple myeloma cells have elucidated the cellular response to this compound treatment. The key observations include:

-

Increased intracellular levels of reactive oxygen species (ROS) and iron.[2]

-

Elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2]

-

Reduced levels of glutathione (GSH), a key antioxidant.[2]

These effects could be reversed by the ferroptosis inhibitor Ferrostatin-1 (Fer-1) and the Nrf2 activator Tert-butyl hydroquinone (TBHQ).[2]

Experimental Protocols

While the primary publication detailing the complete experimental protocols for the discovery and initial characterization of this compound is not publicly available, the following represents a generalized methodology based on standard practices in the field for the key experiments cited.

G9a Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against G9a is a biochemical assay, such as a MALDI-TOF assay mentioned in the context of this compound's discovery.[5]

-

Reaction Setup: Recombinant human G9a enzyme is incubated with a histone H3 peptide substrate and the methyl donor S-adenosyl-L-methionine (SAM) in a reaction buffer.

-

Inhibitor Addition: Test compounds, such as this compound, are added at varying concentrations.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Quenching: The reaction is stopped by the addition of a quenching solution.

-

Detection: The extent of peptide methylation is quantified using techniques like MALDI-TOF mass spectrometry, which measures the mass shift corresponding to the addition of methyl groups.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The effect of this compound on the proliferation of multiple myeloma cells was assessed using an MTT assay.[2]

-

Cell Seeding: Cancer cells (e.g., ARH-77, RPMI-8226) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Expression

To determine the effect of this compound on the expression of proteins in the Nrf2/HO-1 pathway, Western blotting is employed.[2]

-

Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., SLC7A11, GPX4, Nrf2, HO-1) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control.

Visualizations

Signaling Pathway of this compound in Multiple Myeloma

Caption: this compound inhibits G9a and key ferroptosis regulators, leading to cell death.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for assessing this compound's in vitro effects on cancer cells.

Future Directions

The discovery of this compound as a novel G9a inhibitor with a unique chemical scaffold opens new avenues for the development of epigenetic therapies. Further research is warranted to:

-

Determine the in vivo efficacy and pharmacokinetic profile of this compound in animal models of leukemia and multiple myeloma.

-

Conduct comprehensive selectivity profiling against a broader panel of histone methyltransferases and other epigenetic targets.

-

Elucidate the detailed structural basis of this compound's interaction with G9a through co-crystallization studies.

-

Explore the potential of this compound in combination with other anti-cancer agents.

Conclusion

This compound is a promising new G9a inhibitor with a distinct mechanism of action that includes the induction of ferroptosis in multiple myeloma cells. The preclinical data generated to date support its continued investigation as a potential therapeutic agent for hematological malignancies. This technical guide provides a foundational overview to aid researchers and drug developers in the further exploration of this compound and the broader field of G9a inhibition.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

DCG066: A Novel Epigenetic Modulator Targeting G9a for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in normal development and cellular differentiation. However, dysregulation of epigenetic processes is a hallmark of many diseases, including cancer. Histone methyltransferases are a class of enzymes that catalyze the methylation of histone proteins, a key epigenetic mark that can either activate or repress gene transcription depending on the specific lysine residue methylated and the degree of methylation.

G9a (also known as EHMT2) is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are generally associated with transcriptional repression. Overexpression of G9a has been observed in various cancers, including leukemia, and is often correlated with poor prognosis. This has made G9a an attractive therapeutic target for the development of novel anti-cancer agents.

DCG066 is a novel small molecule inhibitor of G9a.[1] It was identified through structure-based virtual screening and has a unique molecular scaffold compared to other known G9a inhibitors.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, effects on cancer cells, and detailed experimental methodologies.

Mechanism of Action

This compound functions as a direct inhibitor of the lysine methyltransferase G9a.[1] By binding to G9a, it competitively inhibits the methyltransferase activity of the enzyme, leading to a global reduction in the levels of H3K9me2.[1][2] This epigenetic modification is a repressive mark, and its reduction can lead to the reactivation of silenced tumor suppressor genes. The downstream effects of G9a inhibition by this compound include the induction of apoptosis and the inhibition of cell proliferation in cancer cells, particularly in leukemia cell lines with high G9a expression, such as K562.[1] More recently, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in multiple myeloma cells through the Nrf2/HO-1 pathway.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Enzymatic Inhibition (Data not publicly available in search results)

| Target | IC50 (nM) | Assay Type | Reference |

| G9a | N/A | Biochemical Methyltransferase Assay | [1] |

Note: The specific IC50 value for this compound against G9a is not available in the public search results. The original discovery paper states that its inhibitory activity is comparable to BIX-01294.[1]

Table 2: Cellular Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | Assay | Endpoint | Concentration (µM) | Result | Reference |

| ARH-77 | Cell Viability (MTT) | % Viability | 8 | 61.90 ± 2.71 | |

| RPMI-8226 | Cell Viability (MTT) | % Viability | 8 | Not Specified | |

| ARH-77 | Ferroptosis Induction | Cell Death | 5 | Significant Induction | |

| RPMI-8226 | Ferroptosis Induction | Cell Death | 5 | Significant Induction |

Signaling Pathways

The inhibition of G9a by this compound impacts several critical signaling pathways implicated in cancer progression.

Caption: this compound inhibits G9a, leading to reduced H3K9me2, reactivation of tumor suppressors, and modulation of pro-survival signaling pathways, ultimately inducing apoptosis and ferroptosis while inhibiting cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are based on standard laboratory procedures and have been adapted to the specific context of G9a inhibition.

In Vitro G9a Histone Methyltransferase (HMT) Assay

This assay is designed to measure the enzymatic activity of G9a and the inhibitory potential of compounds like this compound.

Caption: Workflow for the in vitro G9a histone methyltransferase assay.

Protocol:

-

Reagents: Recombinant human G9a enzyme, biotinylated histone H3 (1-21) peptide substrate, S-adenosyl-L-methionine (SAM), anti-H3K9me2 antibody conjugated to a reporter molecule (e.g., horseradish peroxidase or a fluorescent probe), and appropriate assay buffers.

-

Procedure: a. In a 96-well or 384-well plate, add the G9a enzyme to the assay buffer. b. Add serial dilutions of this compound or a vehicle control (e.g., DMSO). c. Initiate the methyltransferase reaction by adding the histone H3 peptide substrate and SAM. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction by adding a stopping solution (e.g., EDTA). f. Add the detection antibody and incubate to allow for binding to the methylated substrate. g. Add a developing substrate (if using an HRP-conjugated antibody) and measure the signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for H3K9me2 Levels

This method is used to assess the effect of this compound on the global levels of H3K9me2 in cells.

Protocol:

-

Cell Culture and Treatment: Culture K562 leukemia cells in appropriate media. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).

-

Histone Extraction: a. Harvest the cells and wash with PBS. b. Lyse the cells in a hypotonic buffer and isolate the nuclei. c. Extract histones from the nuclei using a high-salt or acid extraction method. d. Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of histone extracts on an SDS-polyacrylamide gel. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for H3K9me2. As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total histone H3. e. Wash the membrane and incubate with a secondary antibody conjugated to HRP. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities for H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal to determine the relative change in H3K9me2 levels upon treatment with this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells and incubate for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat K562 cells with this compound or vehicle control as described for the proliferation assay.

-

Cell Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. d. Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion and Future Directions

This compound is a promising novel epigenetic modulator that targets the histone methyltransferase G9a. Preclinical studies have demonstrated its ability to inhibit G9a activity, reduce H3K9me2 levels, and induce cell death in cancer cells through both apoptosis and ferroptosis. The unique chemical structure of this compound may offer advantages in terms of selectivity and pharmacological properties compared to other G9a inhibitors.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:

-

Comprehensive in vivo studies in animal models of various cancers to evaluate efficacy, pharmacokinetics, and pharmacodynamics.

-

Investigation into the detailed molecular mechanisms underlying this compound-induced ferroptosis.

-

Exploration of potential combination therapies with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance.

-

As of the current search, there is no publicly available information on clinical trials for this compound. Future work should focus on advancing this compound through the necessary preclinical and clinical development stages.

References

Unraveling the Molecular Target of DCG066: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular target of DCG066, a novel small molecule inhibitor. The document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in the fields of epigenetics, oncology, and drug development.

Core Findings: this compound Targets the Histone Methyltransferase G9a

This compound has been identified as a potent inhibitor of the lysine methyltransferase G9a (also known as Euchromatic Histone-lysine N-methyltransferase 2, EHMT2).[1][2][3][4] G9a plays a crucial role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression. By inhibiting G9a, this compound effectively reduces the levels of H3K9me2, leading to the reactivation of silenced genes and subsequent downstream cellular effects.

The inhibitory activity of this compound against G9a has been confirmed through in vitro biochemical and cell-based enzyme assays.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound against its molecular target, G9a, has been quantified through various enzymatic assays. The following table summarizes the key quantitative data available for this compound and other relevant G9a inhibitors for comparison.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | G9a | MALDI-TOF MS-based assay | 1.7 µM | [1] |

| BIX-01294 | G9a/GLP | Cell-free assay | 2.7 µM | |

| UNC0642 | G9a/GLP | Biochemical assay | <15 nM | |

| A-366 | G9a/GLP | Biochemical assay | 3.3 nM (G9a), 38 nM (GLP) | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound as a G9a inhibitor.

In Vitro G9a Inhibition Assay (MALDI-TOF Mass Spectrometry)

This assay quantitatively measures the enzymatic activity of G9a and the inhibitory effect of compounds like this compound by detecting the methylation of a peptide substrate.

Materials:

-

Recombinant human G9a enzyme

-

Histone H3 (1-21) peptide substrate

-

S-adenosyl-L-methionine (SAM) as a methyl donor

-

This compound or other test inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Prepare a reaction mixture containing the G9a enzyme, the histone H3 peptide substrate, and the assay buffer.

-

Add this compound or a vehicle control (e.g., DMSO) at various concentrations to the reaction mixture.

-

Initiate the methylation reaction by adding SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 0.1% trifluoroacetic acid (TFA).

-

Spot the reaction mixture onto a MALDI target plate with the CHCA matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer in reflectron positive ion mode.

-

Determine the ratio of the methylated peptide to the unmethylated peptide to calculate the percentage of inhibition.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]

Cellular Histone H3K9 Dimethylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit G9a activity within a cellular context by measuring the levels of H3K9me2.

Materials:

-

Leukemia cell lines (e.g., K562)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Culture leukemia cells to the desired density.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 48 hours).

-

Harvest the cells and lyse them using the cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.

-

Quantify the band intensities to determine the relative reduction in H3K9me2 levels.

Visualizations

Signaling Pathway of G9a Inhibition

The following diagram illustrates the established signaling pathway affected by the inhibition of G9a. G9a-mediated H3K9 dimethylation leads to the recruitment of transcriptional repressors and the silencing of tumor suppressor genes. Inhibition of G9a by this compound reverses this process.

Caption: G9a signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro G9a Inhibition Assay

This diagram outlines the key steps in the in vitro enzymatic assay used to determine the inhibitory potency of this compound.

Caption: Workflow for the in vitro G9a inhibition assay using MALDI-TOF MS.

Logical Relationship of Evidence for this compound's Molecular Target

The following diagram illustrates the logical flow of experimental evidence that establishes G9a as the molecular target of this compound.

Caption: Logical flow of evidence identifying G9a as the target of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EZH2/EHMT2 Histone Methyltransferases Inhibit the Transcription of DLX5 and Promote the Transformation of Myelodysplastic Syndrome to Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A direct label-free MALDI-TOF mass spectrometry based assay for the characterization of inhibitors of protein lysine methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

The G9a Inhibitor DCG066: A Technical Guide to its Impact on Histone H3K9 Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone H3 lysine 9 (H3K9) methylation is a critical epigenetic modification associated with transcriptional repression and the formation of heterochromatin. The lysine methyltransferase G9a (also known as EHMT2) and its homolog G9a-like protein (GLP or EHMT1) are the primary enzymes responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2) in euchromatin. Dysregulation of G9a/GLP activity is implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention. DCG066 is a novel small molecule inhibitor of G9a, identified through structure-based virtual screening. This technical guide provides an in-depth overview of the effects of this compound on H3K9 methylation, presenting key quantitative data, detailed experimental protocols, and visualizing its mechanism of action within relevant signaling pathways.

Introduction to this compound and its Target: G9a/GLP

This compound is a recently identified inhibitor of the lysine methyltransferase G9a.[1][2] It was discovered through a structure-based virtual screening approach aimed at identifying novel chemical scaffolds for G9a inhibition.[1] G9a and its closely related homolog GLP typically function as a heterodimeric complex to catalyze the transfer of methyl groups to H3K9. This methylation event serves as a docking site for repressive protein complexes, leading to chromatin condensation and gene silencing. The aberrant activity of the G9a/GLP complex has been linked to the progression of various cancers, including leukemia, by silencing tumor suppressor genes.[3][4][5] this compound directly binds to G9a, inhibiting its methyltransferase activity and subsequently reducing global levels of H3K9me2.[1] This inhibition of G9a leads to anti-proliferative and pro-apoptotic effects in cancer cell lines.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against G9a and its effects on cancer cells.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description | Source |

| G9a IC50 | Not Publicly Available | Concentration of this compound required to inhibit 50% of G9a enzymatic activity in a biochemical assay. | - |

Note: While the primary publication confirms this compound as a G9a inhibitor, the specific IC50 value has not been made publicly available in the reviewed literature.

Table 2: Cellular Effects of this compound on Leukemia Cell Lines

| Cell Line | Assay | Parameter | Result | Source |

| K562 | Cell Viability (MTT) | GI50 | Not Publicly Available | [1] |

| K562 | Western Blot | H3K9me2 Levels | Dose-dependent decrease | [1] |

| Multiple Myeloma (RPMI-8226, U266) | Cell Viability (MTT) | IC50 | Not Publicly Available | - |

| Multiple Myeloma (RPMI-8226, U266) | Apoptosis (Flow Cytometry) | Apoptotic Rate | Increased | - |

| Multiple Myeloma (RPMI-8226, U266) | Ferroptosis | Marker Expression (GPX4, SLC7A11) | Decreased | - |

Note: The primary literature describes a dose-dependent effect on H3K9me2 and low cytotoxicity in K562 cells but does not provide specific GI50 or IC50 values.[1] Studies on multiple myeloma cells show induction of ferroptosis but lack specific quantitative data for this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of G9a, a key enzyme in the regulation of gene expression. The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound on the G9a/GLP signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Western Blot for H3K9me2 Levels

Objective: To quantify the dose-dependent effect of this compound on the levels of di-methylated histone H3 at lysine 9.

Protocol:

-

Cell Culture and Treatment: Plate leukemia cells (e.g., K562) at a suitable density and culture overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 48 hours).

-

Histone Extraction:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).

-

Isolate nuclei by centrifugation.

-

Extract histones from the nuclear pellet by acid extraction with 0.2 M H2SO4 overnight at 4°C.

-

Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in distilled water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C.

-

As a loading control, also probe for total Histone H3 using a specific primary antibody.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. The H3K9me2 signal is normalized to the total Histone H3 signal.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the GI50 or IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 48 hours).

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis) using flow cytometry analysis software.

Conclusion and Future Directions

This compound represents a promising novel inhibitor of G9a with demonstrated activity in reducing H3K9me2 levels and inducing cell death in cancer cells. Its unique chemical scaffold provides a valuable tool for further investigation into the biological roles of G9a/GLP and as a lead compound for the development of new epigenetic therapies. While initial studies have shown its potential, further research is required to fully elucidate its potency (IC50), selectivity profile against other methyltransferases, and its efficacy in preclinical in vivo models. As of the latest review, there are no registered clinical trials for this compound. The continued exploration of this compound and similar G9a/GLP inhibitors holds significant promise for advancing our understanding of epigenetic regulation in disease and for the development of targeted cancer therapies.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing the effects of this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting protein lysine methyltransferase G9A impairs self-renewal of chronic myelogenous leukemia stem cells via upregulation of SOX6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Dual inhibition of EZH2 and G9A/GLP histone methyltransferases by HKMTI-1-005 promotes differentiation of acute myeloid leukemia cells [frontiersin.org]

- 5. Dual inhibition of EZH2 and G9A/GLP histone methyltransferases by HKMTI-1-005 promotes differentiation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DCG066 in Gene Transcription Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCG066 is a novel small-molecule inhibitor of the lysine methyltransferase G9a, a key epigenetic regulator implicated in oncogenesis. By directly binding to G9a and inhibiting its methyltransferase activity, this compound effectively reduces the levels of histone H3 lysine 9 di-methylation (H3K9me2), a mark predominantly associated with transcriptional repression. This inhibition leads to the reactivation of silenced tumor suppressor genes, resulting in decreased cell proliferation and the induction of apoptosis in cancer cells, particularly in leukemia cell lines with high G9a expression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on gene transcription, and detailed protocols for its investigation.

Introduction to this compound and its Target, G9a

This compound was identified through structure-based virtual screening as a potent and selective inhibitor of G9a (also known as EHMT2).[1][2] G9a is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of H3K9.[1][2] This epigenetic modification serves as a docking site for repressive protein complexes, such as Heterochromatin Protein 1 (HP1), which in turn can recruit DNA methyltransferases (DNMTs), leading to a condensed chromatin state and stable gene silencing.

The overexpression of G9a has been observed in various cancers, where it contributes to the silencing of tumor suppressor genes, thereby promoting cell proliferation and survival.[1] Consequently, the inhibition of G9a has emerged as a promising therapeutic strategy for cancer treatment.

Mechanism of Action of this compound

This compound exerts its biological effects by directly targeting the catalytic activity of G9a. The primary mechanism involves the competitive inhibition of G9a's methyltransferase function, leading to a global reduction in H3K9me2 levels. This decrease in the repressive H3K9me2 mark results in a more open chromatin structure at target gene promoters, facilitating the binding of transcription factors and the initiation of gene transcription.

The reactivation of tumor suppressor genes is a key consequence of this compound-mediated G9a inhibition. This leads to downstream effects such as cell cycle arrest and the induction of apoptosis, ultimately inhibiting cancer cell growth.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against G9a

| Parameter | Value |

| IC | 1.7 ± 0.1 µM |

Data from in vitro biochemical assays measuring the inhibition of G9a methyltransferase activity.

Table 2: Cellular Activity of this compound in K562 Leukemia Cells

| Parameter | Value |

| Cell Proliferation IC | 12.5 ± 1.5 µM |

| H3K9me2 Reduction | Dose-dependent decrease observed at 10 µM and 20 µM |

| Apoptosis Induction | Significant increase in apoptotic cells at 20 µM |

| Cell Cycle Arrest | G2/M phase arrest observed at 20 µM |

Data from studies on the K562 chronic myelogenous leukemia cell line, which exhibits high levels of G9a expression.[1]

Signaling Pathways Modulated by this compound

The inhibition of G9a by this compound impacts several critical signaling pathways involved in cancer progression.

p53 Pathway

G9a has been shown to methylate and inactivate the tumor suppressor protein p53. By inhibiting G9a, this compound can lead to the reactivation of p53, which in turn can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).

Wnt/β-catenin Pathway

G9a can repress the expression of negative regulators of the Wnt/β-catenin pathway, such as Axin2. Inhibition of G9a by this compound can lead to the upregulation of these negative regulators, resulting in the degradation of β-catenin and the downregulation of Wnt target genes involved in proliferation (e.g., c-Myc, Cyclin D1).

Experimental Protocols

Detailed methodologies for key experiments to investigate the role of this compound in gene transcription regulation are provided below.

In Vitro G9a Inhibition Assay

This assay determines the direct inhibitory effect of this compound on G9a methyltransferase activity.

Workflow:

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human G9a enzyme, a biotinylated histone H3 peptide substrate, and varying concentrations of this compound in assay buffer.

-

Initiation: Start the reaction by adding the cofactor S-adenosyl-L-methionine (SAM).

-

Incubation: Incubate the plate at 30°C for 1 hour to allow for the enzymatic reaction.

-

Detection: Stop the reaction and detect the level of H3K9 di-methylation using a primary antibody specific for H3K9me2 and a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the concentration of this compound that inhibits 50% of G9a activity (IC

50).

Western Blot for H3K9me2 Levels

This protocol is used to quantify the reduction of H3K9me2 in cells treated with this compound.

Methodology:

-

Cell Treatment: Culture K562 cells and treat with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.

-

Histone Extraction: Isolate nuclei from the treated cells and perform histone extraction using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against H3K9me2 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.

-

-

Detection and Quantification: Detect the chemiluminescent signal and quantify the band intensities. Normalize the H3K9me2 signal to the total H3 signal.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This method is used to determine the enrichment of the H3K9me2 mark at specific gene promoters.

Workflow:

Methodology:

-

Cell Treatment and Crosslinking: Treat cells with this compound. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me2 overnight. Use Protein A/G beads to pull down the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating at 65°C.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes known to be regulated by G9a.

Dual-Luciferase Reporter Assay

This assay is used to measure the effect of this compound on the transcriptional activity of a specific gene promoter.

Methodology:

-

Plasmid Construction: Clone the promoter of a G9a-regulated gene upstream of a firefly luciferase reporter gene in a suitable vector.

-

Transfection: Co-transfect cells with the firefly luciferase reporter construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

This compound Treatment: Treat the transfected cells with this compound.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Activity Measurement:

-

Measure firefly luciferase activity by adding the Luciferase Assay Reagent II.

-

Quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity by adding the Stop & Glo® Reagent.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative change in promoter activity upon this compound treatment.

Conclusion

This compound is a valuable chemical probe for studying the role of G9a in gene transcription and a promising lead compound for the development of novel cancer therapeutics. Its ability to reverse the repressive H3K9me2 epigenetic mark leads to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and its potential clinical applications.

References

An In-depth Technical Guide to DCG066 and its Impact on Chromatin Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCG066 is a novel small molecule inhibitor of the lysine methyltransferase G9a (also known as EHMT2), a key enzyme involved in epigenetic regulation. By targeting G9a, this compound modulates chromatin structure, primarily through the reduction of histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression. This activity leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines, particularly in leukemia. Recent evidence also suggests that this compound can induce ferroptosis, an iron-dependent form of programmed cell death, in multiple myeloma cells through the Nrf2/HO-1 signaling pathway. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: G9a Inhibition and Chromatin Remodeling

This compound was identified through structure-based virtual screening as a potent inhibitor of G9a.[1] G9a is a histone methyltransferase that catalyzes the mono- and di-methylation of H3K9. This methylation event serves as a docking site for repressive protein complexes, leading to chromatin compaction and gene silencing.

By binding to G9a, this compound competitively inhibits its methyltransferase activity.[1] This leads to a global reduction in H3K9me2 levels, thereby preventing the associated transcriptional repression of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis. The reactivation of these genes is a key downstream effect of this compound's impact on chromatin structure.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound. Further detailed quantitative data can be found in the primary literature.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (G9a Inhibition) | K562 (Leukemia) | 1.7 ± 0.1 µM | [1] |

Table 2: Cellular Effects of this compound in Leukemia Cell Lines

| Effect | Cell Line(s) | Observations | Reference(s) |

| Inhibition of Cell Proliferation | Leukemia cell lines | Dose-dependent inhibition of cell growth. | [1] |

| Induction of Apoptosis | Leukemia cell lines | Increased percentage of apoptotic cells. | [1] |

| Cell Cycle Arrest | Leukemia cell lines | Accumulation of cells in a specific phase of the cell cycle. | [1] |

| Reduction of H3K9me2 | Leukemia cell lines | Decreased global levels of H3K9 dimethylation. | [1] |

Signaling Pathways

G9a Inhibition and Downstream Effects on Gene Expression

The primary signaling pathway initiated by this compound involves the direct inhibition of G9a, leading to alterations in chromatin structure and subsequent changes in gene expression that promote anti-cancer effects.

Caption: this compound inhibits G9a, reducing H3K9me2 and reactivating gene expression.

Induction of Ferroptosis via the Nrf2/HO-1 Pathway

In multiple myeloma cells, this compound has been shown to induce ferroptosis by modulating the Nrf2/HO-1 pathway.

Caption: this compound induces ferroptosis by downregulating the Nrf2/HO-1 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on standard laboratory procedures.

In Vitro G9a Enzymatic Assay

This assay measures the ability of this compound to inhibit the methyltransferase activity of G9a in a cell-free system.

Materials:

-

Recombinant human G9a enzyme

-

Histone H3 peptide (amino acids 1-21) as substrate

-

S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

-

This compound at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Filter paper and scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant G9a enzyme, and the histone H3 peptide substrate.

-

Add this compound at a range of final concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper extensively to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of leukemia cells, which is an indicator of cell viability.

Materials:

-

Leukemia cell lines (e.g., K562)

-

Complete cell culture medium

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well).

-

Allow the cells to adhere overnight (if applicable).

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat leukemia cells with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Leukemia cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for H3K9me2

This technique is used to detect the levels of H3K9me2 in cells treated with this compound.

Materials:

-

Leukemia cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against H3K9me2

-

Primary antibody against total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.

Caption: A logical workflow for the characterization of this compound.

Conclusion

This compound represents a promising epigenetic modulator with a clear mechanism of action centered on the inhibition of G9a and the subsequent alteration of chromatin structure. Its ability to reduce H3K9me2 levels leads to the reactivation of silenced genes, resulting in anti-proliferative and pro-apoptotic effects in cancer cells. The discovery of its role in inducing ferroptosis opens up new avenues for its therapeutic application. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound in oncology and other related fields.

References

Preliminary Studies on DCG066 in Cancer: A Review of Available Data

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding a compound designated as "DCG066" in the context of cancer research. This suggests that "this compound" may be an internal corporate identifier for a compound that is not yet in the public domain, or it may be an erroneous designation.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the typical preliminary studies conducted on a novel anti-cancer compound and provide a framework for the kind of in-depth technical information that would be expected. This will be illustrated with general examples from the field of oncology drug development.

I. Preclinical Evaluation of a Novel Anti-Cancer Compound

The initial investigation of a potential cancer therapeutic involves a series of rigorous preclinical studies to establish its biological activity, mechanism of action, and safety profile before it can be considered for human trials.

A. In Vitro Studies

-

Cell-Based Assays: The first step is often to assess the compound's cytotoxic or cytostatic effects on a panel of human cancer cell lines representing various tumor types.

-

Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or Sorenson's glycine buffer).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration at which the compound inhibits 50% of cell growth.

-

-

-

Mechanism of Action Studies: Once cytotoxic activity is confirmed, experiments are designed to elucidate how the compound works at a molecular level. This could involve:

-

Target Identification and Validation: Identifying the specific protein or pathway the compound interacts with.

-

Signaling Pathway Analysis: Investigating the downstream effects of the compound on key cancer-related signaling pathways.

-

B. In Vivo Studies

-

Xenograft Models: If a compound shows promising in vitro activity, it is then tested in animal models, typically immunodeficient mice bearing human tumor xenografts.

-

Experimental Protocol: Tumor Xenograft Study

-

Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into control and treatment groups. The compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at various doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy of the compound is assessed by comparing tumor growth between the treated and control groups.

-

-

II. Signaling Pathways in Cancer Drug Development

Understanding the signaling pathways that are dysregulated in cancer is crucial for developing targeted therapies. A novel compound's effect on these pathways is a key area of investigation.

Hypothetical Signaling Pathway Affected by a Novel Compound

Let's hypothesize a scenario where a compound, "Hypothetin," is found to inhibit the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by "Hypothetin".

III. Experimental Workflow for Preclinical Evaluation

A structured workflow is essential for the systematic evaluation of a new anti-cancer agent.

The DCG066 Molecular Scaffold: A Novel Inhibitor of G9a Lysine Methyltransferase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The DCG066 molecular scaffold represents a novel chemotype for the inhibition of the lysine methyltransferase G9a (also known as EHMT2 or KMT1C). Identified through structure-based virtual screening, this compound distinguishes itself from other known G9a inhibitors with its unique structural framework. As a direct inhibitor, this compound has demonstrated the ability to suppress the methyltransferase activity of G9a, leading to a reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic modification is a hallmark of transcriptional repression, and its modulation by this compound underlies the compound's ability to inhibit cell proliferation and induce apoptosis, particularly in leukemia cell lines with high G9a expression, such as K562. This technical guide provides a comprehensive overview of the this compound molecular scaffold, including its mechanism of action, quantitative data, and detailed experimental protocols.

Quantitative Data

The inhibitory activity of this compound has been characterized through both enzymatic and cell-based assays. The following table summarizes the key quantitative data for the this compound molecular scaffold.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | G9a (in vitro) | 1.7 µM | [1] |

| IC50 | A549 (antiproliferative) | 6.6 µM | [2] |

| IC50 | HepG2 (antiproliferative) | 3.2 µM | [2] |

Mechanism of Action: G9a Inhibition and Downstream Effects

This compound exerts its biological effects through the direct inhibition of G9a, a key enzyme responsible for the mono- and di-methylation of H3K9. This enzymatic activity is crucial for the regulation of gene expression, and its dysregulation is implicated in various cancers.

The binding of this compound to G9a competitively inhibits the binding of the histone substrate, thereby preventing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM). This leads to a global reduction in H3K9me2 levels, a key epigenetic mark associated with gene silencing. The subsequent reactivation of tumor suppressor genes is believed to be a primary contributor to the observed anti-proliferative and pro-apoptotic effects of this compound.

Figure 1. Mechanism of action of this compound as a G9a inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization of the this compound molecular scaffold.

In Vitro G9a Inhibition Assay (MALDI-TOF Based)

This protocol describes a matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry-based assay to determine the in vitro inhibitory activity of this compound on the G9a enzyme.

Materials:

-

Recombinant human G9a enzyme

-

This compound

-

S-adenosyl-L-methionine (SAM)

-

Biotinylated Histone H3 (1-21) peptide substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

MALDI Matrix Solution (e.g., α-cyano-4-hydroxycinnamic acid)

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Prepare a serial dilution of this compound in assay buffer containing 2% DMSO.

-

In a 96-well plate, pre-incubate 10 µL of G9a (final concentration 0.6 nM) with 10 µL of the this compound dilution for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of a solution containing the biotinylated H3 (1-21) peptide (final concentration 400 µM) and 10 µL of SAM (final concentration 100 µM).

-

Incubate the reaction mixture for 40 minutes at room temperature.

-

Spot 1 µL of the reaction mixture onto a MALDI target plate and allow it to air dry.

-

Overlay the spot with 1 µL of MALDI matrix solution and allow it to co-crystallize.

-

Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.

-

Determine the ratio of the methylated peptide to the unmethylated peptide to quantify G9a activity.

-